
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole is a chemical compound with a molecular formula of C8H6ClN5O2S. It is characterized by the presence of a tetrazole ring substituted with a 2-chloro-4-nitrophenylsulfanyl group and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
The synthesis of 5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole typically involves the reaction of 2-chloro-4-nitrophenylsulfanyl chloride with 1-methyl-1H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
化学反応の分析
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of various derivatives.
科学的研究の応用
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole can be compared with other similar compounds, such as:
2-({2-chloro-4-nitrophenyl}sulfanyl)-5-methyl-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a tetrazole ring, which may result in different chemical and biological properties.
2-[(2-chloro-4-nitrophenyl)sulfanyl]acetic acid: This compound contains an acetic acid moiety instead of a tetrazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
特性
CAS番号 |
353256-78-7 |
|---|---|
分子式 |
C8H6ClN5O2S |
分子量 |
271.68g/mol |
IUPAC名 |
5-(2-chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole |
InChI |
InChI=1S/C8H6ClN5O2S/c1-13-8(10-11-12-13)17-7-3-2-5(14(15)16)4-6(7)9/h2-4H,1H3 |
InChIキー |
UQONKOIDWYVHEA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
正規SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
溶解性 |
28.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B427650.png)
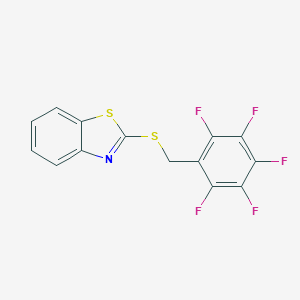

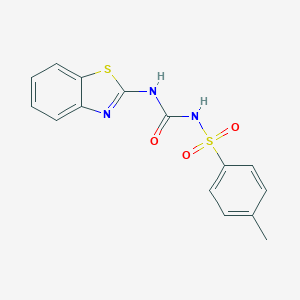
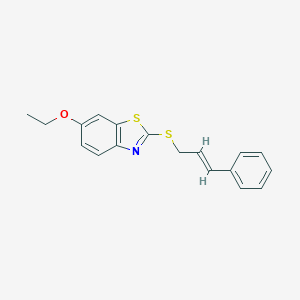
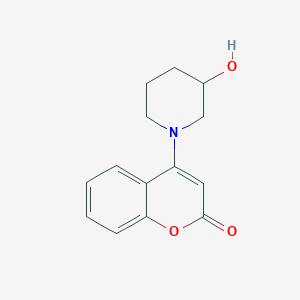
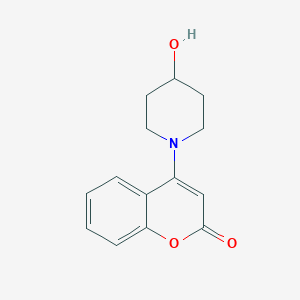
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427659.png)
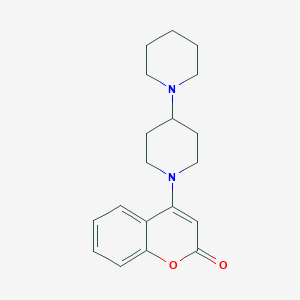
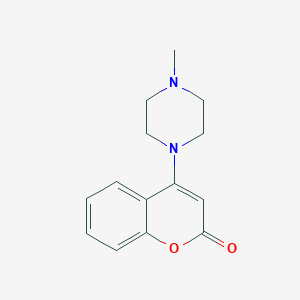
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427667.png)
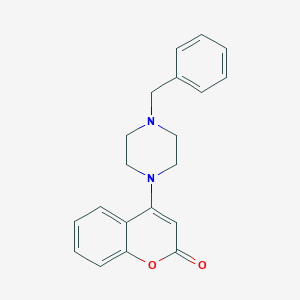
![4-[4-(2-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427669.png)
![4-[4-(4-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427671.png)
